molecular formula C11H17N3 B13681664 1-[2-(tert-Butyl)phenyl]guanidine

1-[2-(tert-Butyl)phenyl]guanidine

Cat. No.: B13681664
M. Wt: 191.27 g/mol
InChI Key: WZMUUANLNHITPQ-UHFFFAOYSA-N
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Description

1-[2-(tert-Butyl)phenyl]guanidine is a chemical compound belonging to the guanidine class. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound, in particular, features a tert-butyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 1-[2-(tert-Butyl)phenyl]guanidine can be achieved through several routes. One common method involves the reaction of N,N-dimethylimidazole with tert-butylmethylamine . Another approach is the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . These methods provide straightforward and efficient access to the compound under mild conditions.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient route to produce N,N-disubstituted guanidines, including this compound .

Chemical Reactions Analysis

1-[2-(tert-Butyl)phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The guanidine moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include mercury (II) chloride, triethylamine, and anhydrous dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butyl)phenyl]guanidine involves its strong basicity and ability to form hydrogen bonds. The guanidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(tert-Butyl)phenyl]guanidine can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2-tert-butylphenyl)guanidine

InChI

InChI=1S/C11H17N3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14)

InChI Key

WZMUUANLNHITPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=C(N)N

Origin of Product

United States

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